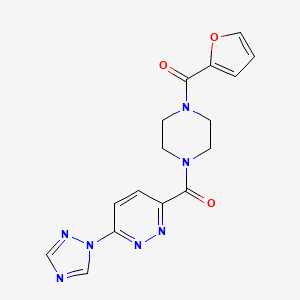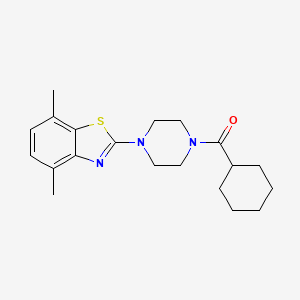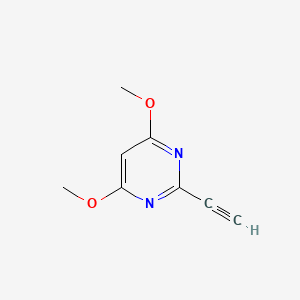
2-Ethynyl-4,6-dimethoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-4,6-dimethoxypyrimidine is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrimidine, characterized by the presence of ethynyl and methoxy groups at specific positions on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,6-dimethoxypyrimidine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce the generation of pollutants. This includes using green chemistry principles to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
2-Ethynyl-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, phase transfer catalysts, and dimethyl carbonate. The reactions are typically carried out under controlled temperatures and in the presence of specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, methylation reactions using dimethyl carbonate can yield methylated derivatives of the compound .
科学研究应用
2-Ethynyl-4,6-dimethoxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as thermal stability and chemical resistance
作用机制
The mechanism of action of 2-Ethynyl-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological and chemical effects .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-Ethynyl-4,6-dimethoxypyrimidine include:
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
Uniqueness
This compound is unique due to the presence of both ethynyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-ethynyl-4,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h1,5H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJMPNVSRFLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
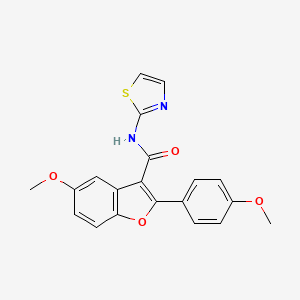
![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine](/img/structure/B2610010.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)
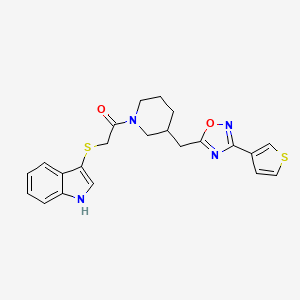
![2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2610015.png)
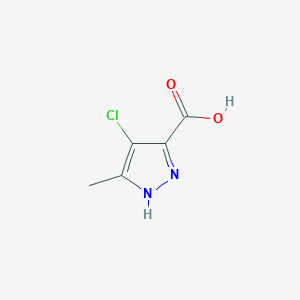
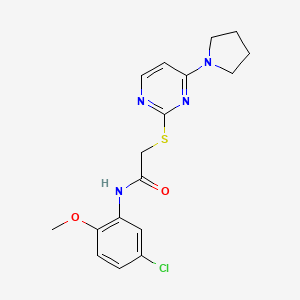
![2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2610020.png)
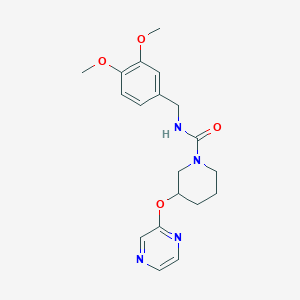
![2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2610022.png)
![1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one](/img/structure/B2610023.png)
![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-chloro-N-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2610024.png)
